ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 2-methylphenyl substituent at position 1, a benzenesulfonyloxy group (with a 2-trifluoromethyl substitution) at position 4, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[2-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O6S/c1-3-31-20(28)19-16(12-18(27)26(25-19)15-10-6-4-8-13(15)2)32-33(29,30)17-11-7-5-9-14(17)21(22,23)24/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBWFZQDHYOVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydropyridazine Core
The dihydropyridazine ring is typically constructed via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For the target compound, ethyl acetoacetate serves as a starting material. Reaction with hydrazine hydrate in ethanol under reflux yields the hydrazone intermediate, which undergoes cyclization in the presence of acetic anhydride to form the 1,6-dihydropyridazine-3-carboxylate scaffold.
Key Reaction Conditions
- Solvent : Ethanol or toluene
- Temperature : 80–120°C
- Catalyst : Acidic conditions (e.g., HCl or acetic acid)
Esterification at Position 3
The ethyl carboxylate group is introduced via ester exchange or direct esterification. Ethyl chloroformate in the presence of a base (e.g., triethylamine) efficiently converts the carboxylic acid intermediate to the ethyl ester.
Optimization Notes
- Excess ethyl chloroformate (1.5 equiv) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis.
Oxidation to the 6-Oxo Derivative
The 6-oxo group is introduced by oxidizing the dihydropyridazine ring. Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄) selectively oxidizes position 6 without affecting other functional groups.
Reaction Parameters
- Oxidizing Agent : KMnO₄ (2 equiv)
- Solvent : Acetone/water (3:1)
- Temperature : 0–5°C to minimize over-oxidation
Sulfonylation at Position 4
The 2-(trifluoromethyl)benzenesulfonyloxy group is introduced via nucleophilic aromatic substitution (SNAr). The hydroxyl group at position 4 reacts with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.
Stepwise Protocol
- Deprotonate the hydroxyl group using NaH in THF.
- Add 2-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-water and extract with dichloromethane.
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water (4:1) or preparative HPLC. Structural confirmation employs:
- NMR : $$ ^1H $$ and $$ ^{13}C $$ spectra verify substituent positions.
- HPLC : Purity >98%.
- Mass Spectrometry : [M+H]⁺ peak at m/z 527.12.
Mechanistic Considerations
The sulfonylation step proceeds via a two-step mechanism:
- Deprotonation forms a phenoxide ion, enhancing nucleophilicity.
- Attack on the electrophilic sulfur in the sulfonyl chloride, followed by chloride elimination.
Steric hindrance from the 2-methylphenyl group slightly reduces reaction rates, necessitating prolonged stirring.
Scalability and Green Chemistry
Large-scale synthesis (≥100 g) employs continuous flow reactors for the cyclization and oxidation steps, improving yield by 15% compared to batch processes. Water is substituted for toluene in the cyclization step to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Findings from Structural Analysis
Substituent Effects on Lipophilicity: The target compound’s 2-(trifluoromethyl)benzenesulfonyloxy group increases lipophilicity compared to analogues with simpler substituents (e.g., methoxy or hydroxy groups) . This may enhance membrane permeability but reduce aqueous solubility.
Electronic and Steric Influences: The trifluoromethyl group in the benzenesulfonyloxy moiety (target compound) is strongly electron-withdrawing, which could stabilize the sulfonate group against nucleophilic attack, enhancing chemical stability .
Medicinal Chemistry: Fluorinated and sulfonated pyridazines are common in kinase inhibitors or anti-inflammatory agents. The target’s trifluoromethyl group may enhance target affinity .
Biological Activity
Ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the dihydropyridazine class. Its unique molecular structure, featuring multiple functional groups such as esters, ketones, and sulfonates, suggests diverse potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.
Molecular Structure and Properties
The compound's molecular formula is , indicating the presence of trifluoromethyl and sulfonyl groups that are often associated with enhanced biological activity. The dihydropyridazine ring is a notable feature, commonly found in various kinase inhibitors. This structural element may contribute to its potential efficacy in targeting specific enzymes involved in cellular processes.
Potential Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the trifluoromethyl group suggests potential antimicrobial properties. In silico studies are needed to confirm this hypothesis.
- Kinase Inhibition : The dihydropyridazine structure is indicative of potential kinase inhibitory activity, which could be relevant in cancer and inflammatory conditions.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.
The specific mechanisms by which this compound exerts its biological effects require further investigation. However, preliminary studies suggest:
- Enzyme Interaction : The compound may interact with various kinases, potentially modulating their activity.
- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its therapeutic efficacy.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of structurally related compounds. Below is a summary of findings from relevant research:
Synthesis and Optimization
The synthesis of this compound typically involves several steps that require optimization for yield and purity. Key reagents include:
- Potassium Permanganate : For oxidation reactions.
- Sodium Borohydride : For reduction processes.
- Nucleophiles : For substitution reactions.
Optimizing reaction conditions such as solvent choice and temperature is critical for maximizing the compound's yield.
Q & A
Q. Optimization factors :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | Anhydrous DCM or THF | Polar aprotic solvents favor sulfonate stability |
| Reaction Time | 6–12 hrs (ring formation) | Extended time improves completion but may increase side products |
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for ≥95% purity .
Basic: Which analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydropyridazine ring (δ 6.5–7.5 ppm for aromatic protons) and sulfonate ester (δ 125–130 ppm for CF₃ in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 498.12) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350 cm⁻¹) groups .
Advanced tip : X-ray crystallography resolves stereoelectronic effects of the trifluoromethyl group on sulfonate geometry .
Advanced: How does the trifluoromethylbenzenesulfonyl group influence reactivity and stability?
The electron-withdrawing CF₃ group enhances sulfonate electrophilicity, facilitating nucleophilic substitution (e.g., hydrolysis or amine coupling). However, it also increases susceptibility to:
- Hydrolysis : Under alkaline conditions (pH > 9), the sulfonate ester cleaves, forming a phenolic byproduct .
- Thermal degradation : Decomposes above 120°C, necessitating low-temperature storage .
Mitigation strategy : Use anhydrous conditions and stabilize intermediates via lyophilization .
Advanced: What methodologies are recommended for studying its biological activity in medicinal chemistry?
- In vitro assays :
- Structure-activity relationship (SAR) : Modify the dihydropyridazine core (e.g., substituent at position 1) to assess impact on bioactivity .
Data interpretation : Compare logP (calculated: ~3.2) with activity to optimize lipophilicity .
Advanced: How can computational modeling aid in predicting metabolic pathways?
- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- DFT calculations : Analyze sulfonate bond dissociation energy (BDE) to predict hydrolysis rates (e.g., BDE ≈ 65 kcal/mol) .
- Metabolite prediction : Tools like Meteor (Lhasa Ltd.) identify likely Phase I metabolites (e.g., hydroxylation at the phenyl ring) .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from:
- Catalyst choice : Palladium vs. copper catalysts in coupling steps alter yields by 15–20% .
- Solvent purity : Trace water in DCM reduces sulfonate yields by up to 30% .
Q. Resolution approach :
Replicate reactions using DoE (Design of Experiments) to isolate variables .
Validate purity via HPLC (≥98% area under the curve) before yield comparisons .
Advanced: What strategies improve regioselectivity during functionalization?
- Directing groups : Introduce a temporary nitro group at position 2 to steer electrophilic substitution .
- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 80% yield vs. 60% conventional) .
Basic: What safety precautions are essential during handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
